![molecular formula C12H20N2O B1348346 4-[2-(二乙氨基)乙氧基]苯胺 CAS No. 38519-63-0](/img/structure/B1348346.png)

4-[2-(二乙氨基)乙氧基]苯胺

概述

描述

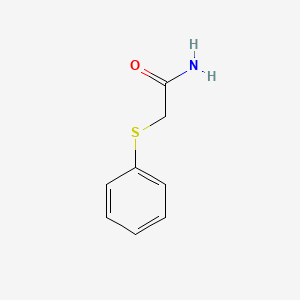

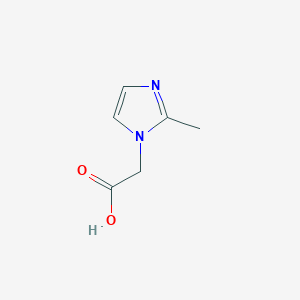

“4-[2-(Diethylamino)ethoxy]aniline” is a chemical compound with the molecular formula C12H20N2O . It has an average mass of 208.300 Da and a monoisotopic mass of 208.157562 Da . It contains an aniline backbone and a diethylaminoethoxy group.

Molecular Structure Analysis

The molecule contains a total of 35 bonds. There are 15 non-H bonds, 6 multiple bonds, 6 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aromatic), 1 tertiary amine (aliphatic), and 1 ether (aromatic) .Physical And Chemical Properties Analysis

The boiling point of “4-[2-(Diethylamino)ethoxy]aniline” is 170/7 Torr . Its InChI Code is 1S/C12H20N2O/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 .科学研究应用

合成和抗菌活性: 一项研究描述了一类吡唑-4-基和 2H-色满基取代苯胺的合成,其中包括 4-[2-(二乙氨基)乙氧基]苯胺,对各种菌株和皮肤癣菌表现出显着的抗菌活性。这表明在开发新的抗菌剂方面具有潜在的应用 (Banoji 等人,2022 年)。

N-芳基化胺的催化合成: 另一项研究报告了一种用于合成 N-芳基化胺的催化体系,N-芳基化胺是制药和精细化工行业中的重要中间体。该体系使用芳香胺,如 4-[2-(二乙氨基)乙氧基]苯胺,显示出高转化率和收率 (Zheng 和 Wang,2019 年)。

新型有机化合物的合成: 对新型有机化合物(如 2-三氟甲基-2,3-二氢-1H-喹啉-4-酮)的合成研究包括使用 N-(1-乙氧基-2,2,2-三氟乙基)苯胺,4-[2-(二乙氨基)乙氧基]苯胺属于该组。这些化合物可能对新型有机材料或药物的开发感兴趣 (Gong 和 Kato,2004 年)。

超声波辅助合成喹啉衍生物: 苯胺衍生物(包括 4-[2-(二乙氨基)乙氧基]苯胺)已被用于喹啉衍生物的超声波辅助合成。这些化合物对革兰氏阳性和革兰氏阴性菌种表现出抗菌活性,表明它们在开发新的抗菌剂方面具有潜力 (Prasad 等人,2017 年)。

- 4-(吡啶-2-基)哌嗪-1-基)乙氧基)苯胺衍生物展示了它们作为选择性杀虫剂的潜力。这些衍生物通过离子液体支持的平行合成合成,并对某些害虫表现出生物活性 (Shen、Wang 和 Song,2013 年)。

聚合物中的电导率和自组装: 涉及聚苯胺衍生物(包括具有乙氧基取代基的衍生物)的研究集中于它们的电导率和自组装特性。由于其独特的导电和结构特性,这些材料在纳米技术和材料科学中具有潜在的应用 (Tiitu 等人,2004 年)。

Src 激酶活性的抑制剂: 一项关于优化 4-苯基氨基-3-喹啉腈以抑制 Src 激酶活性的研究使用了结构类似于 4-[2-(二乙氨基)乙氧基]苯胺的化合物。这些化合物显示出抑制 Src 依赖性细胞增殖的希望,这与癌症研究和治疗有关 (Boschelli 等人,2001 年)。

安全和危害

作用机制

Target of Action

The primary target of 4-[2-(Diethylamino)ethoxy]aniline is the hERG potassium channel and the Kv1.5 channel , encoded by the KCNA5 gene . These channels are associated with arrhythmia and sudden death from cardiovascular disease . The Kv1.5 channel is a promising biotarget for the treatment of atrial fibrillation, one of the common arrhythmias .

Mode of Action

It is synthesized as an amide derivative of indole-3-carboxylic acid The compound interacts with its targets, the hERG potassium channel and the Kv1

Result of Action

The synthesized compounds of 4-[2-(Diethylamino)ethoxy]aniline were tested for antiarrhythmic activity . .

生化分析

Biochemical Properties

4-[2-(Diethylamino)ethoxy]aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with aliphatic and aromatic amines, which are crucial in various biochemical pathways . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity.

Cellular Effects

The effects of 4-[2-(Diethylamino)ethoxy]aniline on different cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 4-[2-(Diethylamino)ethoxy]aniline can alter the expression of specific genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, 4-[2-(Diethylamino)ethoxy]aniline exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-[2-(Diethylamino)ethoxy]aniline change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 4-[2-(Diethylamino)ethoxy]aniline has a half-life of approximately 0.050 days when exposed to hydroxyl radicals, indicating its rapid degradation in certain conditions .

Dosage Effects in Animal Models

The effects of 4-[2-(Diethylamino)ethoxy]aniline vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable biological response .

Metabolic Pathways

4-[2-(Diethylamino)ethoxy]aniline is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound’s metabolic flux and the levels of metabolites can be significantly affected by its presence .

Transport and Distribution

Within cells and tissues, 4-[2-(Diethylamino)ethoxy]aniline is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 4-[2-(Diethylamino)ethoxy]aniline affects its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles, where it can exert its biochemical effects .

属性

IUPAC Name |

4-[2-(diethylamino)ethoxy]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10,13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFJGGGIWERIGNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40329267 | |

| Record name | 4-[2-(DIETHYLAMINO)ETHOXY]ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38519-63-0 | |

| Record name | 4-[2-(DIETHYLAMINO)ETHOXY]ANILINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40329267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 4-[2-(diethylamino)ethoxy]aniline into indole-3-carboxylic acid derivatives potentially contribute to their antiarrhythmic activity?

A1: While the provided research highlights the synthesis and evaluation of indole-3-carboxylic acid derivatives containing 4-[2-(diethylamino)ethoxy]aniline, it doesn't delve into the specific mechanism of action for these compounds. The study focuses on their interaction with the hERG potassium channel and Kv1.5 potassium channel, both implicated in cardiac arrhythmias. Further research is needed to elucidate the precise molecular interactions between these derivatives and their targets, ultimately explaining how they exert their antiarrhythmic effects.

A2: Unfortunately, the research provided does not delve into detailed SAR analysis. While it highlights compound 34 as a promising lead, it doesn't explicitly investigate how modifications to the 4-[2-(diethylamino)ethoxy]aniline moiety or other parts of the molecule affect the antiarrhythmic activity or selectivity towards hERG and Kv1.5 channels. Further research exploring these structural variations would be valuable to optimize the potency and safety profile of this class of compounds.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((1,1-Dioxidotetrahydrothiophen-3-yl)carbamoyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1348265.png)

![(5-Cyclohexyl-4-methyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid](/img/structure/B1348272.png)

![3-(2,3-Dihydro-benzo[1,4]dioxin-6-yloxy)-propionic acid](/img/structure/B1348274.png)

![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)

![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)

![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)